molecular formula C9H4BrCl2N B1524661 8-Bromo-2,4-dichloroquinoline CAS No. 406204-86-2

8-Bromo-2,4-dichloroquinoline

Cat. No. B1524661
M. Wt: 276.94 g/mol
InChI Key: RRMPRAHNBHWFCZ-UHFFFAOYSA-N
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Description

8-Bromo-2,4-dichloroquinoline is a chemical compound with the molecular formula C9H4BrCl2N . It has a molecular weight of 276.95 . It is a solid substance stored under an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular structure of 8-Bromo-2,4-dichloroquinoline is represented by the InChI code: 1S/C9H4BrCl2N/c10-6-3-1-2-5-7(11)4-8(12)13-9(5)6/h1-4H . The SMILES string representation is: C1=CC2=C(C(=C1)Br)N=C(C=C2Cl)Cl .


Physical And Chemical Properties Analysis

8-Bromo-2,4-dichloroquinoline is a solid substance . It is stored under an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Antimalarial Applications

8-Aminoquinolines, closely related to 8-Bromo-2,4-dichloroquinoline, have been extensively studied for their role in antimalarial treatments. Tafenoquine, an 8-aminoquinoline, has shown promising results in preventing relapse of Plasmodium vivax, a type of malaria. Studies have explored various dosing regimens to optimize its efficacy and safety profile. The drug's long half-life and potential for convenient dosing make it a significant candidate for malaria prophylaxis and treatment (Walsh et al., 1999; Shanks et al., 2001; Hale et al., 2003).

Pharmacokinetics and Safety Evaluations

The pharmacokinetic interaction and safety profile of 8-aminoquinoline derivatives, when used in combination with other antimalarials like chloroquine, have been the subject of various studies. These investigations aim to ensure that the coadministration of these drugs is safe, well-tolerated, and does not lead to significant drug interactions, which is crucial for the successful treatment of malaria (Miller et al., 2013; Brueckner et al., 1998).

Safety And Hazards

The safety information for 8-Bromo-2,4-dichloroquinoline includes several hazard statements: H302-H315-H319-H335 . The precautionary statements include: P261-P305+P351+P338 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

Future Directions

Compounds containing the 8-hydroxyquinoline moiety, which includes 8-Bromo-2,4-dichloroquinoline, have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .

properties

IUPAC Name

8-bromo-2,4-dichloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrCl2N/c10-6-3-1-2-5-7(11)4-8(12)13-9(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMPRAHNBHWFCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(C=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00697474
Record name 8-Bromo-2,4-dichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-2,4-dichloroquinoline

CAS RN

406204-86-2
Record name 8-Bromo-2,4-dichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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